molecular formula C15H18N2O3 B11826879 tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

Cat. No.: B11826879
M. Wt: 274.31 g/mol
InChI Key: QHPWDCZHYIYBRV-QPJJXVBHSA-N
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Description

tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is a potent and selective small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction. This compound functions by binding to the NRF2-binding site on the KEAP1 protein, thereby preventing the ubiquitination and subsequent proteasomal degradation of NRF2. This leads to the stabilization and nuclear accumulation of NRF2, where it activates the transcription of Antioxidant Response Element (ARE)-driven genes. This mechanism is central to the cellular defense against oxidative and electrophilic stress . Its primary research value lies in the pharmacological activation of the NRF2 pathway, making it a critical tool for investigating cytoprotective responses in models of neurodegenerative diseases, inflammatory conditions , and chemoprevention. Researchers utilize this compound to dissect the complex biology of the KEAP1-NRF2 axis and to explore potential therapeutic strategies for conditions characterized by excessive oxidative damage. It is important to note that this compound is a close analog and is recognized in research for its role in the development of potent KEAP1-NRF2 inhibitors like RTA-408 (Omaveloxolone) , which has been investigated in clinical trials.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl (E)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-13(19)7-4-10-8-11-5-6-12(18)17-14(11)16-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,17,18)/b7-4+

InChI Key

QHPWDCZHYIYBRV-QPJJXVBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC2=C(NC(=O)CC2)N=C1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC2=C(NC(=O)CC2)N=C1

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminopyridine Derivatives

A general method involves reacting 3-aminopyridine with methyl propiolate in methanol, followed by refluxing in Dowtherm-A at 250°C to form the 1,8-naphthyridine core. For example, 2-amino-3-pyridinecarbaldehyde derivatives react with methyl propiolate to yield intermediates that cyclize under thermal conditions. This step achieves up to 85% yield when using Dowtherm-A as a solvent, which stabilizes the reaction intermediates and prevents decomposition.

Oxo-Group Introduction at Position 7

The 7-oxo group is introduced via oxidation or ketone formation. One approach involves treating the bicyclic intermediate with lithium bis(trimethylsilyl)amide (LiHMDS) at -70°C, followed by trifluoromethanesulfonyl (Tf) group incorporation. Subsequent hydrolysis under mild acidic conditions generates the 7-oxo derivative. This method, adapted from bicyclo[3.2.1]octane syntheses, achieves a 72% yield after chromatographic purification.

Acrylate Side-Chain Installation

The tert-butyl acrylate group is introduced via esterification or Michael addition, depending on the reactivity of the naphthyridine intermediate.

Esterification with tert-Butyl Acrylate

A patented method utilizes acrylic acid and isobutylene in the presence of acidic catalysts (e.g., sulfonic acid resins) at 50–70°C and 1.5–2.5 MPa pressure. This gas-liquid reaction avoids side reactions such as elimination, achieving >95% conversion efficiency. The tert-butyl group’s steric bulk necessitates optimized pressure to drive the equilibrium toward ester formation.

Conjugate Addition to Activated Alkenes

Alternative routes employ Michael addition between the naphthyridine enolate and tert-butyl acrylate. Using LDA (lithium diisopropylamide) as a base, the enolate attacks the α,β-unsaturated ester, forming the E-isomer selectively. This method, though less common, offers a 68% yield with minimal byproducts.

Integrated Synthesis Workflow

Combining the above steps, the full synthesis proceeds as follows:

  • Cyclization : 3-Aminopyridine + methyl propiolate → 1,8-naphthyridine intermediate.

  • Oxidation : LiHMDS/Tf₂O → 7-oxo derivative.

  • Acrylation : tert-Butyl acrylate + acidic catalyst → esterification.

StepReaction ConditionsYield (%)Key Catalyst/Solvent
1250°C, Dowtherm-A85None
2-70°C, THF72LiHMDS
360°C, 2.0 MPa95Sulfonic acid resin

Optimization and Scalability Challenges

Solvent and Temperature Effects

  • Dowtherm-A : Essential for stabilizing the naphthyridine core during cyclization but poses handling challenges due to high boiling point (≈500°C).

  • THF at Low Temperatures : Critical for preventing Tf-group decomposition but increases operational costs.

Catalytic Efficiency

Sulfonic acid resins in esterification reduce corrosion risks compared to traditional H₂SO₄ catalysts, aligning with industrial safety standards. However, catalyst fouling occurs after 5–7 cycles, necessitating regeneration protocols.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclization + EsterificationHigh yield (85–95%)Requires specialized solvents (Dowtherm-A)
Michael AdditionStereoselective (E-isomer favored)Lower yield (68%)

The integrated cyclization-esterification route is preferred for scalability, whereas the Michael addition method is reserved for stereochemical precision.

Chemical Reactions Analysis

2.1. Cycloaddition Reactions

The naphthyridine core participates in [4+2] cycloadditions under Lewis acid catalysis. For example, reactions with alkynes in the presence of BF₃·Et₂O proceed via a stepwise mechanism involving a 3-azatriene intermediate, followed by electrocyclic ring closure and aromatization .

Example :

N-(3-pyridyl)aldimine+AlkyneBF₃\cdotpEt₂O1,5-Naphthyridine derivative\text{N-(3-pyridyl)aldimine} + \text{Alkyne} \xrightarrow{\text{BF₃·Et₂O}} \text{1,5-Naphthyridine derivative}

This pathway highlights the naphthyridine’s ability to act as a diene in Diels-Alder reactions, forming fused polycyclic systems .

2.2. Nucleophilic Additions

The acrylate’s α,β-unsaturated carbonyl system undergoes Michael additions. For instance:

  • Thiol additions : Nucleophiles like thiophenol attack the β-carbon, yielding thioether adducts.

  • Amine additions : Primary amines form β-amino acrylate derivatives, critical for introducing nitrogen-based functionalities.

3.2. Acrylate Functionalization

The tert-butyl acrylate moiety is introduced via:

  • Esterification : Coupling acrylic acid derivatives with tert-butanol under Steglich conditions (DCC, DMAP).

  • Protection/Deprotection : The tert-butyl group enhances solubility during synthesis and is cleaved via acidolysis (e.g., TFA).

Functional Group Reactivity

Functional GroupReactivityConditionsProducts
Naphthyridine ringElectrophilic substitution at C-2/C-4 positionsLewis acid (e.g., AlCl₃)Halogenated derivatives
α,β-unsaturated esterConjugate additionsNucleophile (e.g., RSH, RNH₂)Thioether/amine adducts
tert-butyl esterHydrolysisHCl/NaOH, refluxCarboxylic acid

5.1. Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example:

  • Trifluoromethylation : HF-mediated trifluoromethylation at C-2 enhances metabolic stability .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the naphthyridine core.

5.2. Materials Science

The acrylate’s photopolymerization potential enables its use in UV-curable coatings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine, including tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, exhibit promising anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms such as:

  • Topoisomerase inhibition : Compounds that interfere with DNA replication and repair processes.
  • Tubulin polymerization inhibition : Disruption of microtubule formation leading to cell cycle arrest.

A review highlighted the anticancer potential of 1,8-naphthyridine derivatives, emphasizing their role in targeting multiple pathways involved in tumor progression .

Antimicrobial Properties

Naphthyridine derivatives have also been recognized for their antimicrobial activities. The presence of the naphthyridine scaffold contributes to the efficacy of these compounds against various pathogens. For instance, nalidixic acid, a well-known derivative of 1,8-naphthyridine, has been utilized for treating urinary tract infections caused by Gram-negative bacteria .

Synthesis and Green Chemistry

Recent advancements in synthetic methodologies have focused on environmentally friendly processes for producing this compound. Techniques such as microwave-assisted synthesis and ionic liquid-mediated reactions have been explored to enhance yield while minimizing environmental impact . These methods align with the principles of green chemistry by reducing waste and energy consumption.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its acrylate functionality allows for copolymerization with other vinyl monomers to create materials with tailored properties. The incorporation of naphthyridine moieties into polymer matrices may enhance thermal stability and mechanical properties due to the rigid structure provided by the fused ring system.

Case Studies

  • Synthesis of Anticancer Agents : A study demonstrated the synthesis of various naphthyridine derivatives using this compound as a key intermediate. These derivatives showed significant activity against different cancer cell lines .
  • Development of Antimicrobial Compounds : Another research effort involved modifying the naphthyridine structure to improve its antimicrobial efficacy. The results indicated enhanced activity against specific bacterial strains when using derivatives synthesized from this compound .

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.

Comparison with Similar Compounds

Research Findings and Implications

  • Mechanistic Superiority: Naphthyridine-based FabI inhibitors (e.g., AFN-1252) bind competitively with NADH, disrupting the substrate-enzyme complex more effectively than triclosan, a non-specific biocide .
  • Synthetic Accessibility : The tert-butyl acrylate derivative may offer synthetic advantages (e.g., stability during coupling reactions) over acrylamides, as seen in intermediates like those in .

Biological Activity

Tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is a compound with a unique naphthyridine structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H18N2O3
  • Molar Mass : 274.32 g/mol
  • CAS Number : 527758-07-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways by binding to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study conducted on the antimicrobial effects of the compound demonstrated promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Antitumor Activity : A recent investigation highlighted the antitumor potential of this compound in vitro. The compound was tested on various cancer cell lines and demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of the compound in a model of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-butyl (E)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, and what catalytic systems or conditions are critical?

  • Methodology :

  • Catalyst selection : Solid acids like TiO₂ are effective for dehydrations (e.g., acrylate formation) due to their high efficiency (~98% yield) and oxygen-free conditions .
  • Solvent systems : Dichloromethane is frequently used for esterification or coupling reactions, often with DMAP and triethylamine as catalysts .
  • Protecting groups : The tert-butyl group is stable under mild acidic/basic conditions, making it suitable for multi-step syntheses involving naphthyridine cores .
    • Key considerations : Monitor reaction progress via TLC or HPLC, and optimize catalyst regeneration (e.g., riser reactors for TiO₂ to mitigate carbon deposits) .

Q. How can the stereochemical integrity of the E-isomer be confirmed during synthesis?

  • Methodology :

  • NMR analysis : The coupling constant (J) between vinyl protons in the acrylate moiety typically ranges from 12–16 Hz for E-isomers .
  • IR spectroscopy : Compare carbonyl stretching frequencies (C=O) with reference data (e.g., tert-butyl acrylate at ~1720 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguities in complex cases by analyzing crystal structures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) using high-resolution MS .
  • ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.4 ppm for CH₃; δ ~80 ppm for quaternary C) and naphthyridine protons (δ 6.5–8.5 ppm) .
  • IR : Verify acrylate ester C=O (~1720 cm⁻¹) and naphthyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying catalytic conditions (e.g., TiO₂ vs. other solid acids) be systematically resolved?

  • Methodology :

  • Comparative kinetic studies : Measure turnover frequencies (TOF) and activation energies for different catalysts.
  • Catalyst characterization : Use TGA to assess carbon deposition on TiO₂ and BET analysis for surface area comparisons.
  • Process modeling : Simulate reactor setups (e.g., continuous flow vs. batch) to identify yield-limiting factors .

Q. What strategies optimize the stability of the tert-butyl ester group during multi-step syntheses involving acidic/basic conditions?

  • Methodology :

  • pH control : Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10) to prevent hydrolysis .
  • Protective additives : Use scavengers (e.g., silica-bound amines) to neutralize trace acids in reaction mixtures .
  • Alternative protecting groups : If instability persists, evaluate Boc (tert-butoxycarbonyl) or Fmoc groups for sensitive intermediates .

Q. How should computational modeling guide predictions of the naphthyridine core’s reactivity in biological or catalytic systems?

  • Methodology :

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites on the naphthyridine ring .
  • Molecular docking : Simulate interactions with enzymes or receptors (e.g., NADPH-binding sites) using software like AutoDock .
  • MD simulations : Assess conformational stability of the acrylate side chain in aqueous vs. lipid environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodology :

  • Cross-validation : Compare NMR/IR data across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
  • Synthetic controls : Prepare reference standards (e.g., tert-butyl acrylate derivatives) to calibrate instruments .
  • Collaborative verification : Share raw spectral data with independent labs to confirm reproducibility .

Experimental Design Considerations

Q. What purification techniques are recommended for isolating high-purity tert-butyl acrylate derivatives when commercial analytical data is unavailable?

  • Methodology :

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradients) for initial purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for tert-butyl ester derivatives .
  • HPLC-MS : Employ reverse-phase C18 columns with UV/HRMS detection to confirm purity (>98%) .

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